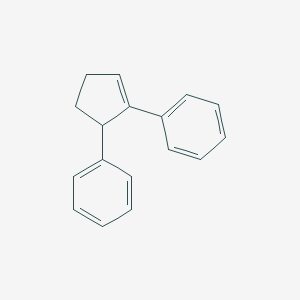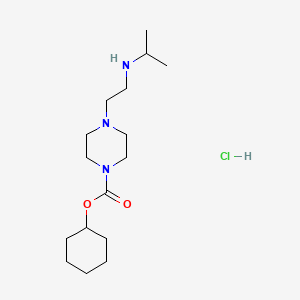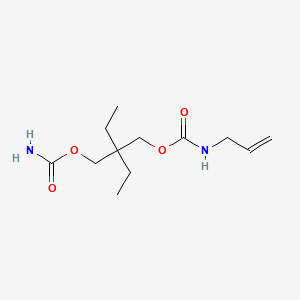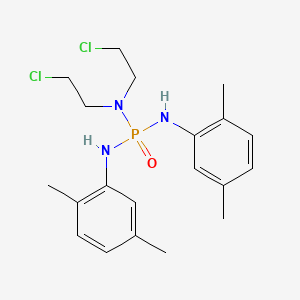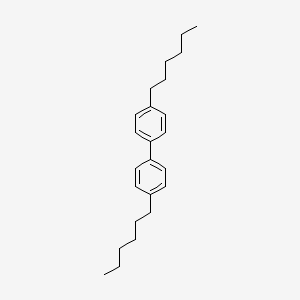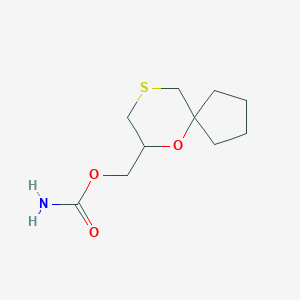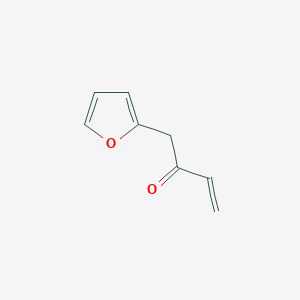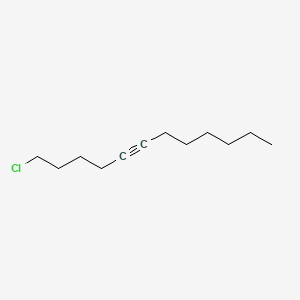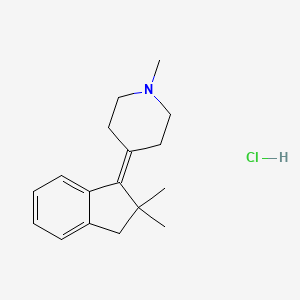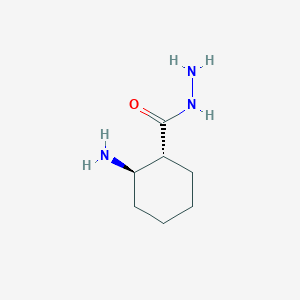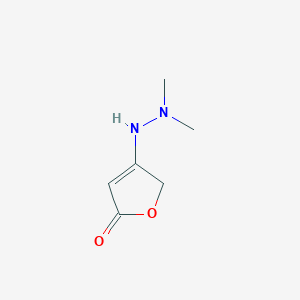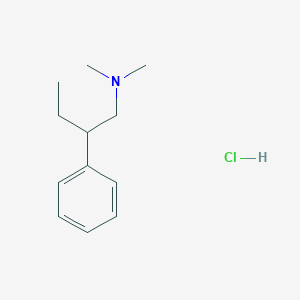
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride is an organic compound that belongs to the class of phenylethylamines. This compound is known for its stimulant properties and has been studied for various applications in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride typically involves the alkylation of 2-phenylbutan-1-amine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified through crystallization or recrystallization techniques to achieve high purity.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted compounds.
科学的研究の応用
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating certain medical conditions.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased alertness, energy, and mood elevation. The compound binds to specific receptors and transporters, modulating their activity and resulting in the observed pharmacological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2-phenylpropan-1-amine: A structurally similar compound with similar stimulant properties.
N-Methyl-2-phenylpropan-1-amine: Another related compound with stimulant effects.
2-Phenylpropan-1-amine: A simpler analog with similar biological activity.
Uniqueness
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its longer carbon chain and dimethyl substitution make it more potent and selective in its action compared to other similar compounds.
特性
分子式 |
C12H20ClN |
|---|---|
分子量 |
213.75 g/mol |
IUPAC名 |
N,N-dimethyl-2-phenylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-4-11(10-13(2)3)12-8-6-5-7-9-12;/h5-9,11H,4,10H2,1-3H3;1H |
InChIキー |
HQYVUSYFKBIBEW-UHFFFAOYSA-N |
正規SMILES |
CCC(CN(C)C)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


